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molecular formula C12H10N4O2 B2681053 7-Benzyl-1H-purine-2,6(3H,7H)-dione CAS No. 56160-64-6

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2681053
M. Wt: 242.238
InChI Key: XDUTVTQACWYOMX-UHFFFAOYSA-N
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Patent
US07074798B2

Procedure details

A white suspension of 2-amino-7-benzyl-1,7-dihydropurin-6-one hydrochloride (12.88 g) in acetic acid (320 ml) and water (32 ml) was stirred at 110° C. for 10 minutes, and then at 50° C. for 10 minutes. Aqueous solution (32 ml) of sodium nitrite (12.88 g) was slowly added dropwise at 50° C. thereto. The reaction mixture was stirred at 50° C. for 15 hours, and the resulting pale brown suspension was collected by filtration to give 4.27 g of the title compound.
Quantity
12.88 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[NH:4][C:5](=[O:19])[C:6]2[N:7]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:8]=[N:9][C:10]=2[N:11]=1.N([O-])=[O:21].[Na+]>C(O)(=O)C.O>[CH2:12]([N:7]1[C:6]2[C:5](=[O:19])[NH:4][C:3](=[O:21])[NH:11][C:10]=2[N:9]=[CH:8]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
12.88 g
Type
reactant
Smiles
Cl.NC=1NC(C=2N(C=NC2N1)CC1=CC=CC=C1)=O
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 50° C. for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the resulting pale brown suspension was collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC=2NC(NC(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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